2-(3,5-Dimethylphenoxy)benzaldehyde
Overview
Description
2-(3,5-Dimethylphenoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is characterized by the presence of a benzaldehyde group attached to a phenoxy group, which is further substituted with two methyl groups at the 3 and 5 positions. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)benzaldehyde typically involves the reaction of 3,5-dimethylphenol with benzaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 3,5-dimethylphenol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide or acetone at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-(3,5-Dimethylphenoxy)benzoic acid.
Reduction: 2-(3,5-Dimethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: It is used in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Employed in the manufacture of specialty chemicals, fragrances, and as a building block for polymers.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenoxy)acetaldehyde
- 2-(3,5-Dimethylphenoxy)benzoic acid
- 2-(3,5-Dimethylphenoxy)benzyl alcohol
Uniqueness
2-(3,5-Dimethylphenoxy)benzaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a phenoxy group. This combination imparts distinct reactivity and properties compared to its analogs. For example, the aldehyde group allows for further functionalization through oxidation or reduction, while the phenoxy group provides stability and the potential for aromatic substitution .
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCIXTZUAFRBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363416 | |
Record name | 2-(3,5-dimethylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-51-6 | |
Record name | 2-(3,5-Dimethylphenoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320423-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-dimethylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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